molecular formula C14H15N5O5 B11244619 7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11244619
M. Wt: 333.30 g/mol
InChI Key: UZVRZMZCQVUTBA-UHFFFAOYSA-N
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Description

7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that features a tetrazolo[1,5-a]pyrimidine core substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach begins with the preparation of the trimethoxyphenyl derivative, which is then subjected to cyclization reactions to form the tetrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock proteins, leading to disruption of cellular processes. The tetrazolo[1,5-a]pyrimidine core may also interact with nucleic acids, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of the trimethoxyphenyl group and the tetrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15N5O5

Molecular Weight

333.30 g/mol

IUPAC Name

7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H15N5O5/c1-22-10-5-4-7(11(23-2)12(10)24-3)9-6-8(13(20)21)15-14-16-17-18-19(9)14/h4-6,9H,1-3H3,(H,20,21)(H,15,16,18)

InChI Key

UZVRZMZCQVUTBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC)OC

Origin of Product

United States

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